N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Description

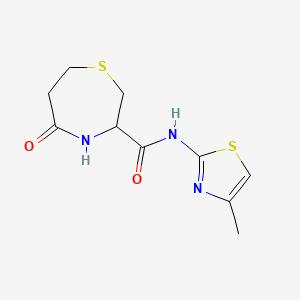

N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a heterocyclic compound featuring a 1,4-thiazepane ring (a seven-membered ring containing sulfur and nitrogen) fused with a 5-oxo group and a carboxamide substituent. The 4-methylthiazole moiety attached to the carboxamide group is a critical pharmacophore observed in multiple bioactive molecules.

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S2/c1-6-4-17-10(11-6)13-9(15)7-5-16-3-2-8(14)12-7/h4,7H,2-3,5H2,1H3,(H,12,14)(H,11,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCRISKODPGYHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2CSCCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the formation of the thiazole and thiazepane rings through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a thiazole derivative with a suitable amine and a carboxylic acid derivative can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The thiazole ring can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents.

Industry: The compound can be used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogs with Thiazole and Oxadiazole Moieties

Compound A : N-{5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide (TASP0415914)

- Structure : Contains a 4-methylthiazol-2-yl group linked to a 1,2,4-oxadiazole ring and a hydroxypiperidine substituent.

- Activity: Orally potent phosphoinositide 3-kinase γ (PI3Kγ) inhibitor with anti-inflammatory properties .

- Comparison : Unlike the target compound’s 1,4-thiazepane ring, TASP0415914 employs a 1,2,4-oxadiazole scaffold, which enhances rigidity and may improve target binding specificity. The absence of a thiazepane ring in TASP0415914 suggests divergent pharmacokinetic profiles, particularly in metabolic stability and bioavailability.

Compound B: N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide (Pritelivir)

- Structure: Features a 4-methylthiazol-2-yl group with an aminosulfonyl substituent and a pyridinyl-phenylacetamide chain.

- Activity : Anti-herpetic agent targeting herpes simplex viruses .

- Comparison: The sulfonamide group in Pritelivir enhances solubility and hydrogen-bonding capacity compared to the carboxamide in the target compound.

Thiazole-Containing Antibiotics

Compound C : (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- Structure : Beta-lactam antibiotic with a thiadiazole-thioether side chain and tetrazole group.

- Activity : Broad-spectrum antibacterial activity via penicillin-binding protein inhibition .

- Comparison : The thiadiazole-thioether moiety in Compound C contrasts with the thiazepane ring in the target compound. While both contain sulfur heterocycles, the beta-lactam core in Compound C is essential for antibiotic activity, whereas the thiazepane-carboxamide structure may favor antiviral or enzyme-targeted applications.

Thiazole-Based Antivirals and Kinase Inhibitors

Compound D : Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate

- Structure : Complex peptidomimetic with multiple thiazole and urea linkages.

- Comparison : The target compound’s simpler structure (single thiazepane ring) may offer synthetic accessibility and reduced off-target effects compared to highly substituted analogs like Compound D.

Data Table: Key Structural and Functional Differences

Discussion of Structural Determinants of Activity

- Thiazole vs. Thiazepane: The 4-methylthiazole group is a common motif in antiviral agents (e.g., Pritelivir) due to its electron-rich aromatic system, which facilitates π-π interactions with target proteins.

- Carboxamide vs. Sulfonamide: Carboxamide groups (target compound) provide hydrogen-bonding donors/acceptors, while sulfonamides (Pritelivir) enhance solubility and acidity, influencing membrane permeability .

- Ring Size and Rigidity : Smaller rings (e.g., oxadiazole in TASP0415914) favor rigidity and metabolic stability, whereas larger rings (thiazepane) may improve binding entropy in dynamic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.